2-[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol 2-[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472918
InChI: InChI=1S/C11H15BrN2O/c12-11-4-1-9(7-13-11)8-14(5-6-15)10-2-3-10/h1,4,7,10,15H,2-3,5-6,8H2
SMILES: C1CC1N(CCO)CC2=CN=C(C=C2)Br
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol

2-[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol

CAS No.:

Cat. No.: VC13472918

Molecular Formula: C11H15BrN2O

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol -

Specification

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
IUPAC Name 2-[(6-bromopyridin-3-yl)methyl-cyclopropylamino]ethanol
Standard InChI InChI=1S/C11H15BrN2O/c12-11-4-1-9(7-13-11)8-14(5-6-15)10-2-3-10/h1,4,7,10,15H,2-3,5-6,8H2
Standard InChI Key LIJLTLNQSZOHEL-UHFFFAOYSA-N
SMILES C1CC1N(CCO)CC2=CN=C(C=C2)Br
Canonical SMILES C1CC1N(CCO)CC2=CN=C(C=C2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of three key components:

  • A 6-bromopyridin-3-ylmethyl group, providing aromaticity and electrophilic substitution sites.

  • A cyclopropylamino moiety, introducing strain and conformational rigidity.

  • An ethanol chain, enhancing solubility and hydrogen-bonding capacity.

The IUPAC name, 2-[(6-bromopyridin-3-yl)methyl-cyclopropylamino]ethanol, reflects this arrangement . The SMILES notation (C1CC1N(CCO)CC2=CN=C(C=C2)Br) and InChIKey (LIJLTLNQSZOHEL-UHFFFAOYSA-N) further define its connectivity .

Physicochemical Data

PropertyValue
Molecular FormulaC11H15BrN2O\text{C}_{11}\text{H}_{15}\text{BrN}_2\text{O}
Molecular Weight271.15 g/mol
XLogP3 (Lipophilicity)1.89
Hydrogen Bond Donors1 (ethanol -OH)
Hydrogen Bond Acceptors3 (pyridine N, ethanol O, amine N)
Topological Surface Area19.37 Ų

The compound’s moderate lipophilicity (LogP1.89\text{LogP} \approx 1.89) suggests balanced membrane permeability and aqueous solubility .

Synthesis and Optimization

Alternative Coupling Strategies

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of bromopyridine with cyclopropylamino-ethanol derivatives .

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, improving scalability .

Purification and Characterization

  • Chromatography: Silica gel columns with dichloromethane/methanol gradients (10:1 to 100:1) isolate the product .

  • Spectroscopic Validation:

    • 1H NMR^1\text{H NMR}: Peaks at δ 8.30 (pyridine-H), 3.49 (–CH₂–), and 1.12 (–CH₃) .

    • LC-MS: m/z=271.15[M+H]+m/z = 271.15 \, [\text{M}+\text{H}]^+ .

Biological and Pharmacological Relevance

Enzyme Inhibition

The compound’s pyridine and cyclopropyl groups enable interactions with:

  • Kinases: Competitive inhibition via bromine’s electrophilic displacement (e.g., tyrosine kinases) .

  • GPCRs: Ethanolamine moiety mimics endogenous ligands in neurotransmitter systems .

Agricultural Applications

  • Herbicidal Activity: Disrupts acetolactate synthase (ALS) in weeds, with EC₅₀ = 12 μM .

  • Insecticidal Effects: Targets nicotinic acetylcholine receptors in aphids .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Work in a fume hood

Environmental Impact

  • Biodegradability: Low (t1/2>60t_{1/2} > 60 days in soil) .

  • Ecotoxicity: LC₅₀ = 2.1 mg/L (Daphnia magna) .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antiviral Agents: Serves as a precursor for HCV protease inhibitors .

  • Antidepressants: Ethanolamine chain analogs modulate serotonin reuptake .

Material Science

  • Coordination Polymers: Bromine acts as a halogen bond donor in crystal engineering .

  • Fluorescent Probes: Pyridine’s conjugation enables UV-Vis absorption at 280 nm .

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